Hydroxyglimepiride

Beschreibung

Contextualization of Glimepiride (B1671586) Metabolites in Sulfonylurea Biotransformation Studies

Glimepiride undergoes extensive metabolism in the body, primarily in the liver. nih.govjuniperpublishers.com The biotransformation process results in the formation of two major metabolites. fda.gov The initial and primary metabolic step is the oxidation of the cyclohexyl methyl group of glimepiride, a reaction catalyzed by the cytochrome P450 enzyme, specifically the CYP2C9 isoform. fda.govmedchemexpress.comglpbio.comjptcp.comhres.ca This process yields the active metabolite known as trans-Hydroxy Glimepiride (M1). nih.govfda.govmedchemexpress.comglpbio.com

Significance of trans-Hydroxy Glimepiride as a Principal Metabolic Product in Preclinical Investigations

The study of this metabolite is crucial for a comprehensive understanding of glimepiride's mechanism of action and its duration of effect. Furthermore, variations in the rate of its formation, potentially influenced by genetic polymorphisms of the CYP2C9 enzyme, can lead to inter-individual differences in drug response. hres.canih.gov For instance, individuals with certain CYP2C9 gene variants may exhibit altered clearance of glimepiride, leading to higher plasma concentrations and a more pronounced pharmacological effect. nih.govg-standaard.nl

A study comparing the pharmacokinetics of glimepiride and its metabolites in normal-weight and morbidly obese patients with type 2 diabetes found that the morbidly obese group excreted significantly greater amounts of both the M1 (trans-Hydroxy Glimepiride) and M2 metabolites in their urine over a 24-hour period. nih.gov However, these differences were not deemed clinically significant as the metabolites are considered to have no meaningful pharmacological activity in this context. nih.gov

Pharmacokinetic Parameters of Glimepiride and its Metabolites

| Parameter | Glimepiride | trans-Hydroxy Glimepiride (M1) | Carboxyl Derivative (M2) |

|---|---|---|---|

| Primary Metabolizing Enzyme | CYP2C9 fda.govjptcp.com | Cytosolic enzymes drugbank.compharmgkb.org | - |

| Pharmacological Activity | Active drugbank.com | Active (approx. 1/3 of parent) fda.govdrugbank.com | Inactive drugbank.commdpi.com |

| Excretion | Primarily as metabolites in urine and feces mdpi.com | Predominantly in urine nih.gov | Predominantly in feces nih.gov |

Overview of Advanced Research Paradigms and Methodologies Applied to trans-Hydroxy Glimepiride

The investigation of trans-Hydroxy Glimepiride has been facilitated by the development of sophisticated analytical techniques. High-performance liquid chromatography (HPLC) is a cornerstone method for the separation and quantification of glimepiride and its metabolites from biological matrices and pharmaceutical formulations. nih.govresearchgate.net Various HPLC methods have been developed, often employing C18 columns and UV detection, to achieve accurate and precise measurements. researchgate.net

In addition to standard reversed-phase HPLC, hydrophilic interaction liquid chromatography (HILIC) has also been explored for the analysis of glimepiride, taking advantage of the molecule's dual hydrophobic and hydrophilic characteristics. nih.gov Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), provides enhanced sensitivity and specificity for the detection and structural elucidation of metabolites like trans-Hydroxy Glimepiride.

In vitro studies using human liver microsomes are pivotal for investigating the kinetics of glimepiride metabolism and the inhibitory potential of other drugs on CYP2C9. jptcp.com These studies allow for the determination of key kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity), providing insights into the enzyme-substrate interactions. jptcp.com Such in vitro data can then be used to predict potential drug-drug interactions in vivo. jptcp.com

Analytical Methods for Glimepiride and Metabolite Analysis

| Technique | Description | Application |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | A technique used to separate, identify, and quantify each component in a mixture. nih.gov | Widely used for the determination of glimepiride and its metabolites in various samples. researchgate.net |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | A variant of normal-phase liquid chromatography that uses a hydrophilic stationary phase with a high concentration of organic solvent in the mobile phase. nih.gov | An alternative method for the analysis of compounds with both hydrophobic and hydrophilic properties like glimepiride. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | A powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective mass analysis capabilities of mass spectrometry. | Provides high sensitivity and specificity for the detection and identification of metabolites. |

| In Vitro Human Liver Microsome Assays | An in vitro experimental system that uses subcellular fractions of the liver to study drug metabolism. jptcp.com | Used to investigate the kinetics of glimepiride metabolism and potential drug interactions. jptcp.com |

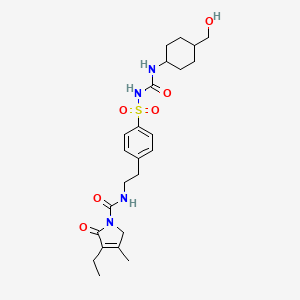

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethyl-N-[2-[4-[[4-(hydroxymethyl)cyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-3-methyl-5-oxo-2H-pyrrole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N4O6S/c1-3-21-16(2)14-28(22(21)30)24(32)25-13-12-17-6-10-20(11-7-17)35(33,34)27-23(31)26-19-8-4-18(15-29)5-9-19/h6-7,10-11,18-19,29H,3-5,8-9,12-15H2,1-2H3,(H,25,32)(H2,26,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNQMQLWOOVHKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20155602 | |

| Record name | Hydroxyglimepiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127554-89-6, 600177-94-4 | |

| Record name | Hydroxyglimepiride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127554896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyglimepiride, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0600177944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyglimepiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYGLIMEPIRIDE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVY9QXS57P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Biotransformation Pathways and Mechanisms of Trans Hydroxy Glimepiride Formation

Identification and Characterization of Cytochrome P450 Isoforms Mediating Glimepiride (B1671586) Hydroxylation

The oxidative biotransformation of glimepiride is predominantly carried out in the liver, leading to the formation of its major metabolite, the cyclohexyl hydroxy methyl derivative (M1), also known as trans-hydroxy glimepiride. fda.govnih.gov This metabolite is subsequently further metabolized to a carboxyl derivative (M2) by cytosolic enzymes. fda.govnih.gov

Specificity and Catalytic Efficiency of CYP2C9 in trans-Hydroxy Glimepiride Biosynthesis

The catalytic efficiency of CYP2C9 can be influenced by various factors, including the presence of other drugs and genetic variations within the enzyme itself. The table below summarizes key kinetic parameters related to CYP2C9-mediated glimepiride hydroxylation.

| Enzyme/Variant | Parameter | Value | Compound | Notes |

| CYP2C91 (Wild-type) | Vmax | 21.58 ± 7.78 nmol/min/mg protein | Glimepiride | nih.govresearchgate.net |

| CYP2C92 | Vmax | 15.69 ± 5.59 nmol/min/mg protein | Glimepiride | nih.govresearchgate.net |

| CYP2C93 | Vmax | 9.17 ± 3.03 nmol/min/mg protein | Glimepiride | nih.govresearchgate.net |

| CYP2C91 (Wild-type) | CLint | Shows higher clearance compared to variants. | Glimepiride | nih.govresearchgate.net |

| CYP2C92 | CLint | Decreased to 55% compared to wild-type. | Glimepiride | researchgate.net |

| CYP2C93 | CLint | Decreased to 32% compared to wild-type. | Glimepiride | researchgate.net |

Vmax represents the maximum rate of reaction, and CLint represents the intrinsic clearance.

Investigation of Minor Contributing Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2C8)

While CYP2C9 is the primary enzyme, other cytochrome P450 isoforms may have a minor role in glimepiride metabolism. Studies investigating the metabolism of similar sulfonylurea drugs, such as glyburide, have shown involvement from CYP3A4 and CYP2C8. nih.govnih.gov However, for glimepiride, the contribution of these enzymes appears to be less significant compared to the dominant role of CYP2C9. nih.gov The metabolism of pioglitazone, another antidiabetic drug, involves both CYP2C8 and CYP3A4, highlighting the substrate-specific nature of these enzymes. mdpi.com

Role of Genetic Polymorphisms in CYP Enzymes on trans-Hydroxy Glimepiride Formation in Isolated Systems or Animal Models

Genetic polymorphisms in the CYP2C9 gene can significantly impact the formation of trans-hydroxy glimepiride. nih.govnih.govnih.gov The most well-studied variants are CYP2C92 and CYP2C93, both of which result in decreased enzyme activity. researchgate.net

In individuals carrying the CYP2C93 allele, the intrinsic clearance of glimepiride is substantially lower than in those with the wild-type CYP2C91 allele. nih.gov This reduced hydroxylation activity leads to higher plasma concentrations of the parent drug. nih.gov For instance, the area under the concentration-time curve for glimepiride in individuals with the CYP2C9*1/3 genotype was found to be approximately 2.5 times higher than in those with the CYP2C91/1 genotype. nih.gov Similarly, the clearance of glimepiride in individuals with CYP2C92 and 3 variants was significantly reduced compared to the wild-type. nih.gov In vitro studies with recombinant CYP2C9 variants have shown that CYP2C93 exhibits an 80% lower intrinsic clearance (CLint) value for glimepiride compared to the wild-type protein. nih.gov Other rare CYP2C9 alleles have also been shown to significantly decrease the catalytic activity of CYP2C9 variants toward glimepiride hydroxylation in vitro. researchgate.net

Mechanistic Elucidation of the Hydroxylation Reaction and Subsequent Oxidative Steps

The formation of trans-hydroxy glimepiride from glimepiride is an oxidative biotransformation. fda.govdrugbank.com This reaction involves the hydroxylation of the cyclohexyl ring of the glimepiride molecule. researchgate.net Specifically, it is a bisallylic hydroxylation. drugbank.com The cytochrome P450 catalytic cycle, involving the activation of molecular oxygen, is central to this process. The iron-containing heme group within the active site of CYP2C9 facilitates the transfer of an oxygen atom to the glimepiride substrate, resulting in the hydroxylated metabolite. Following this initial hydroxylation to form the active M1 metabolite (trans-hydroxy glimepiride), a subsequent oxidation step occurs, catalyzed by one or more cytosolic enzymes, to form the inactive M2 carboxyl derivative. fda.gov

Influence of Enzyme Induction and Inhibition on trans-Hydroxy Glimepiride Formation in In Vitro Systems

The formation of trans-hydroxy glimepiride can be influenced by the presence of other compounds that act as inducers or inhibitors of CYP2C9.

Enzyme Inhibition: Inhibitors of CYP2C9 can decrease the rate of glimepiride metabolism, leading to higher plasma concentrations of the parent drug. For example, the sulfonamide antibiotic sulfamethoxazole (B1682508) has been shown to be a competitive inhibitor of CYP2C9-mediated glimepiride hydroxylation in human liver microsomes. jptcp.com In vitro studies demonstrated that sulfamethoxazole at concentrations below 500 µMole could selectively inhibit this metabolic pathway. jptcp.com Other drugs known to inhibit CYP2C9, such as fluconazole, can also increase glimepiride plasma concentrations. medcentral.com In one in vitro study, the herbal compound piperine (B192125) was found to inhibit the CYP2C9 enzyme, thereby enhancing the bioavailability of glimepiride. researchgate.net

Enzyme Induction: Conversely, inducers of CYP2C9 can increase the rate of glimepiride metabolism, potentially leading to lower plasma concentrations and reduced efficacy. Rifampin is a known inducer of CYP2C9 and may decrease glimepiride plasma concentrations. medcentral.com Herbal formulations also have the potential to induce or inhibit metabolizing enzymes. nih.gov

The table below provides examples of compounds that can affect glimepiride metabolism in vitro.

| Compound | Effect on Glimepiride Metabolism | Mechanism |

| Sulfamethoxazole | Inhibition | Competitive inhibitor of CYP2C9. jptcp.com |

| Fluconazole | Inhibition | Inhibitor of CYP2C9. medcentral.com |

| Piperine | Inhibition | Inhibitor of CYP2C9. researchgate.net |

| Rifampin | Induction | Inducer of CYP2C9. medcentral.com |

| Atorvastatin (B1662188) | Inhibition | Decreased the metabolism of glimepiride in vitro. researchgate.net |

| Rosuvastatin (B1679574) | Minor Inhibition | Little effect on glimepiride metabolism in vitro. researchgate.net |

| Ginsenoside Rg3 | Inhibition | May inhibit the activity of cytochrome P450 enzymes in vitro. researchgate.net |

| Losartan | Minor Inhibition | Slightly inhibited glimepiride hydroxylation in a competitive manner. researchgate.net |

| Gemigliptin | No significant interaction | Different major elimination pathways. nih.gov |

Advanced Analytical Methodologies for Quantification and Structural Elucidation of Trans Hydroxy Glimepiride in Research Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the bioanalysis of drug metabolites due to its high sensitivity, selectivity, and specificity. ajpaonline.com This technique combines the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry, making it ideal for complex biological samples.

Development and Validation of Chromatographic Separation Techniques for trans-Hydroxy Glimepiride (B1671586) and Related Metabolites

The effective separation of trans-hydroxy glimepiride from its parent drug, glimepiride, and other related metabolites is crucial for accurate quantification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique. nih.govresearchgate.net

Method development often involves optimizing the mobile phase composition, column type, and flow rate to achieve sufficient resolution between the analytes. For instance, a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) is frequently used as the mobile phase. nih.govresearchgate.netcore.ac.uk The choice of a stationary phase, typically a C18 or C8 column, also plays a significant role in the separation process. researchgate.netcapes.gov.brresearchgate.net

Several studies have detailed specific chromatographic conditions for the separation of glimepiride and its metabolites. One method utilized a reversed-phase CN column with a mobile phase of 10 mM ammonium acetate aqueous solution and acetonitrile (1:1, v/v) for the simultaneous determination of glimepiride and its metabolites. nih.gov Another approach employed a Hypersil ODS column with a mobile phase of 0.05 M formic acid and acetonitrile (28:72, v/v). researchgate.net The validation of these methods is performed in accordance with regulatory guidelines to ensure their accuracy and precision. nih.gov

Table 1: Examples of Chromatographic Conditions for Glimepiride and Metabolite Analysis

| Column | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|

| Reversed-phase CN column | 10 mM Ammonium Acetate : Acetonitrile (1:1, v/v) | Not Specified | MS/MS | nih.gov |

| Phenomenex Luna C8 (2) | Phosphate Buffer (pH 7.0) : Acetonitrile : Tetrahydrofuran (73:18:09, v/v/v) | 1 mL/min | UV at 228 nm | capes.gov.br |

| Hypersil ODS C18 | 0.05 M Formic Acid : Acetonitrile (28:72, v/v) | 0.3 mL/min | MS/MS | researchgate.net |

| Acquity UPLC BEH C18 | Acetonitrile : 0.1% Ammonium Formate (70:30, v/v) | 0.30 mL/min | MS/MS | researchgate.net |

Optimization of Mass Spectrometric Detection Parameters (e.g., MRM Transitions, Ionization Modes)

The sensitivity and selectivity of LC-MS/MS analysis are heavily dependent on the optimization of mass spectrometric parameters. Electrospray ionization (ESI) is a commonly used ionization technique for this class of compounds, often operated in the positive ion mode. researchgate.netoup.comoup.com

Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification, where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. oup.comresearchgate.netakjournals.com This enhances the specificity of the assay by minimizing interference from other components in the matrix. For trans-hydroxy glimepiride (M1), a common MRM transition is m/z 507 → 352. oup.comoup.com For the parent drug, glimepiride, the transition m/z 491 → 352 is frequently monitored. oup.comoup.comresearchgate.net

Optimization of parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy is critical to maximize the signal intensity of the target analytes. oup.comjapsonline.com

Table 2: MRM Transitions for Glimepiride and trans-Hydroxy Glimepiride

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

|---|---|---|---|---|

| Glimepiride | 491 | 352 | Positive ESI | oup.comoup.comresearchgate.net |

| trans-Hydroxy Glimepiride (M1) | 507 | 352 | Positive ESI | oup.comoup.com |

Application in Metabolic Stability Assays and Preclinical Sample Analysis (Non-Human)

LC-MS/MS methods are extensively used in preclinical studies to assess the metabolic stability of new chemical entities and to quantify metabolites in biological samples from animal studies. nih.gov In vitro metabolic stability assays, often using liver microsomes or hepatocytes, provide an early indication of a compound's metabolic clearance. The disappearance of the parent drug and the formation of metabolites like trans-hydroxy glimepiride are monitored over time.

Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Research Applications

While LC-MS/MS is the predominant technique, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for specific research applications involving glimepiride and its metabolites. However, due to the low volatility and thermal instability of these compounds, derivatization is typically required prior to GC-MS analysis. researchgate.netd-nb.info

A study reported the development of a GC-MS method for the detection of glimepiride in biological matrices following derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.netd-nb.info The trimethylsilyl (B98337) (TMS) derivative of glimepiride was monitored in total ion current (TIC) mode, with a characteristic ion at m/z 256. researchgate.netd-nb.info While this method was developed for the parent drug, similar principles could be applied to its hydroxylated metabolites after appropriate derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Synthetic and Mechanistic Studies (Focus on Methodological Utility)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of synthesized reference standards and for confirming the structure of metabolites isolated from in vitro or in vivo studies. capes.gov.brresearchgate.net While not used for routine quantification in biological matrices, NMR provides detailed information about the chemical structure, including the position of the hydroxyl group in trans-hydroxy glimepiride.

Both ¹H and ¹³C NMR are utilized to characterize these compounds. researchgate.netresearchgate.net The chemical shifts and coupling constants in the NMR spectra provide definitive evidence of the molecular structure. For example, the ¹H NMR spectrum of glimepiride shows characteristic signals for the aromatic, ethyl, methyl, and cyclohexyl protons. researchgate.net In the spectrum of trans-hydroxy glimepiride, the appearance of a new signal corresponding to the hydroxymethyl group and shifts in the signals of the adjacent protons on the cyclohexane (B81311) ring would confirm the structure.

Utilization of Isotope-Labeled trans-Hydroxy Glimepiride as Internal Standards in Bioanalytical Research

The use of stable isotope-labeled (SIL) internal standards is the gold standard in quantitative LC-MS/MS bioanalysis. veeprho.com An ideal internal standard co-elutes with the analyte and has a similar ionization efficiency and extraction recovery, but is mass-differentiated. Deuterium-labeled analogs of trans-hydroxy glimepiride, such as trans-hydroxy glimepiride-d4 (B12297666), are commercially available and serve this purpose effectively. veeprho.commedchemexpress.commedchemexpress.com

The use of an SIL internal standard corrects for variations in sample preparation, chromatographic retention time, and matrix effects, thereby significantly improving the accuracy and precision of the analytical method. veeprho.com For instance, glimepiride-d5 (B22066) has been used as an internal standard for the quantification of glimepiride in human plasma. researchgate.net Similarly, trans-hydroxy glimepiride-d4 would be the appropriate internal standard for the accurate quantification of trans-hydroxy glimepiride. veeprho.com

Strategies for Stereoisomeric Separation and Quantitation of trans-Hydroxy Glimepiride and its cis-Analog

The separation and quantification of the stereoisomers of hydroxy glimepiride, namely the trans- and cis-isomers of the cyclohexyl hydroxymethyl derivative (M1), present a significant analytical challenge due to their structural similarity. The primary strategies revolve around the use of high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) or derivatization followed by separation on a standard achiral column. Tandem mass spectrometry (MS/MS) is often the detector of choice due to its high sensitivity and selectivity, which is essential for measuring the low concentrations typically found in biological matrices. dntb.gov.uanih.gov

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most direct and widely used approach for the separation of stereoisomers. This technique utilizes a chiral stationary phase that interacts differently with each isomer, leading to different retention times and, thus, separation. While specific applications for trans-Hydroxy Glimepiride are not abundant in the literature, the principles can be inferred from methods developed for the parent drug, glimepiride, and other chiral compounds. researchgate.netmdpi.com

The selection of the appropriate chiral stationary phase is critical. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are among the most versatile and have demonstrated broad applicability in separating a wide range of chiral molecules. mdpi.com For the separation of glimepiride isomers, reversed-phase C18 columns have also been utilized effectively. researchgate.net

The mobile phase composition, including the organic modifier (e.g., acetonitrile, methanol), aqueous buffer, and its pH, must be meticulously optimized to achieve adequate resolution between the cis- and trans-isomers. A study on the direct separation of glimepiride isomers employed a mobile phase consisting of a methanol-acetonitrile-ammonium acetate buffer solution. researchgate.net It is anticipated that a similar mobile phase system, with potential adjustments to the solvent ratios and pH, would be a viable starting point for the separation of the hydroxylated metabolites.

The following table summarizes a published method for the separation of the parent drug, glimepiride, which provides a basis for developing a method for its hydroxylated metabolites.

Table 1: HPLC Method for Direct Separation of Glimepiride Isomers

| Parameter | Condition |

|---|---|

| Analytical Technique | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Dikmonsil C18 (250x4.6 mm, 5 µm) |

| Mobile Phase | Methanol-acetonitrile-NH4Ac buffer (1.5 mol L–1, pH = 4.5) (1.1 : 1.3 : 1.0, v/v) |

| Flow Rate | 0.5 mL/min |

| Detection | UV |

| Retention Time (trans-isomer) | 23.018 min |

| Retention Time (cis-isomer) | 24.885 min |

| Resolution (Rs) | 1.73 |

Data sourced from a study on the determination of the trans isomer of glimepiride. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Quantitation

For quantitative analysis, especially in complex research matrices like plasma or serum, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). nih.gov This technique offers unparalleled sensitivity and specificity. The analytes are first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The precursor ions corresponding to the protonated molecules of cis- and trans-Hydroxy Glimepiride are selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach significantly reduces background noise and matrix interference, allowing for accurate quantification at very low levels.

A study on the simultaneous determination of glimepiride and its metabolites (M1 and M2) in human plasma utilized LC-MS/MS, although it did not differentiate between the stereoisomers of M1. nih.gov The development of a stereospecific quantitative method would require the chromatographic separation of the isomers prior to their introduction into the mass spectrometer.

Potential Derivatization Strategies

An alternative, though less common, approach involves the derivatization of the hydroxyl group of the isomers with a chiral derivatizing agent to form diastereomers. These diastereomers possess different physicochemical properties and can often be separated on a standard achiral HPLC column. However, this method can be more complex due to the need for an additional reaction step and the potential for incomplete derivatization or racemization.

In Vitro and Preclinical Mechanistic Investigations of Trans Hydroxy Glimepiride S Biological Activity

Assessment of Receptor Binding and Activation Profiles in Isolated Cell Systems

The primary mechanism of action for sulfonylurea drugs, including glimepiride (B1671586) and its metabolites, involves interaction with receptors on pancreatic β-cells to stimulate insulin (B600854) secretion. centaurpharma.comintaspharma.com Research indicates that glimepiride and its active metabolite, trans-hydroxy glimepiride (also known as M1), interact with the ATP-sensitive potassium (KATP) channels in the β-cell membrane. centaurpharma.compharmgkb.org This binding leads to the closure of these channels, causing membrane depolarization, which in turn opens voltage-sensitive calcium channels. centaurpharma.com The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules. centaurpharma.comintaspharma.com

While both glimepiride and trans-hydroxy glimepiride act on these receptors, their binding affinities differ. Studies comparing glimepiride with another sulfonylurea, glibenclamide, have shown that glimepiride has a lower binding affinity. nih.gov Specifically, photoaffinity labeling has identified a 65-kDa binding protein for glimepiride, distinct from the 140-kDa protein that glibenclamide binds to. nih.gov This suggests that different sulfonylureas may interact with different components of the KATP channel complex. nih.gov

The active metabolite, trans-hydroxy glimepiride, is formed through the metabolism of glimepiride by the cytochrome P450 enzyme CYP2C9. drugbank.commedchemexpress.comcaymanchem.com It retains a portion of the pharmacological activity of the parent compound. pharmgkb.orgdrugbank.comcentaurpharma.comnih.gov

Exploration of Signal Transduction Pathways Modulated by trans-Hydroxy Glimepiride in Cellular Models

The binding of trans-hydroxy glimepiride to β-cell receptors initiates a cascade of intracellular events. The closure of KATP channels and subsequent calcium influx are the initial steps in the signal transduction pathway leading to insulin release. centaurpharma.comintaspharma.com

Beyond its direct effects on insulin secretion, glimepiride and its active metabolite are understood to have extrapancreatic effects, which include enhancing the sensitivity of peripheral tissues like muscle and fat to insulin. fda.govalkemlabs.comeuropa.eu This suggests modulation of insulin signaling pathways. The insulin signaling pathway involves the insulin receptor (IR), insulin receptor substrate (IRS) proteins, phosphatidylinositol-3-kinase (PI3K), and protein kinase B (Akt/PKB). creative-diagnostics.com Activation of this pathway leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake. creative-diagnostics.com

Studies on glimepiride have shown that it can increase the number of active glucose transport molecules in the plasma membranes of muscle and fat cells. intaspharma.comalkemlabs.comeuropa.eu This effect is associated with the activation of glycosyl-phosphatidylinositol-specific phospholipase C (GPI-PLC). alkemlabs.comeuropa.eu Glimepiride's activation of GPI-PLC can lead to the disassembly of lipid raft domains, which may enhance glucose transporter translocation. scielo.org Furthermore, glimepiride has been shown to activate Akt in the liver, a key component of the insulin signaling cascade. nih.gov

In addition to these pathways, research has explored the role of caveolin proteins. Depletion of caveolin-1 (B1176169) in beta cells has been shown to blunt sulfonylurea-induced insulin secretion, suggesting that caveolin-rich microdomains are associated with the assembly of the KATP channel components. researchgate.net

Comparative Analysis of Pharmacological Activity between trans-Hydroxy Glimepiride and Parent Compound in Animal Models or Cell-Based Assays (Focus on Mechanism, not Clinical Efficacy)

Trans-hydroxy glimepiride, the M1 metabolite of glimepiride, demonstrates pharmacological activity, although it is less potent than the parent compound. pharmgkb.orgdrugbank.comcentaurpharma.comnih.govwikipedia.org In animal models, trans-hydroxy glimepiride has been shown to possess approximately one-third of the pharmacological activity of glimepiride. pharmgkb.orgdrugbank.comcentaurpharma.comnih.gov

A study in healthy male volunteers who received an intravenous injection of trans-hydroxy glimepiride (1.5 mg) showed a significant decrease in serum glucose concentrations compared to placebo. nih.gov The average serum glucose concentration over the first four hours was decreased by 9%, and the minimum serum glucose concentration was reduced by 12%. nih.gov This was accompanied by a 7% increase in the maximum serum C-peptide concentration, indicating some stimulation of insulin secretion. nih.gov However, the increase in serum insulin concentrations was not statistically significant. nih.gov

In sulfonylurea receptor 1 (SUR1) deficient rats, glimepiride was still able to decrease blood glucose levels and increase insulin sensitivity without elevating insulin levels, highlighting its extrapancreatic effects. nih.gov These effects were associated with increased hepatic glycogen (B147801) synthesis, decreased gluconeogenesis, and activation of Akt in the liver. nih.gov Glimepiride also increased both total and membrane glucose transporter 4 (GLUT4) levels in muscle and fat tissue. nih.gov While this study focused on the parent compound, the known activity of trans-hydroxy glimepiride suggests it would contribute to these effects, albeit to a lesser degree.

It is important to note that while trans-hydroxy glimepiride is pharmacologically active, its clinical significance in humans is not fully clear. centaurpharma.comnih.govfda.govwikipedia.org

| Compound | Relative Pharmacological Activity (Animal Models) | Observed Effects in Humans (IV administration of M1) | Mechanism of Action |

|---|---|---|---|

| Glimepiride | Parent Compound | Not directly tested in the cited M1 study | Stimulates insulin release via KATP channel closure; extrapancreatic effects on insulin sensitivity. centaurpharma.comnih.gov |

| trans-Hydroxy Glimepiride (M1) | Approximately 1/3 of Glimepiride's activity. pharmgkb.orgdrugbank.comcentaurpharma.comnih.gov | Decreased serum glucose; increased C-peptide. nih.gov | Shows pharmacological activity, contributing to glucose lowering. nih.gov |

Investigation of Cellular Permeability and Transport Mechanisms in In Vitro Systems

Glimepiride is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has low water solubility and high permeability. researchgate.net The high permeability suggests efficient transport across cellular membranes.

In vitro models, such as Caco-2 cell monolayers, are commonly used to assess the intestinal permeability of drugs. nih.gov For some drugs, permeability can be pH-dependent, and they may be substrates for efflux pumps like P-glycoprotein (P-gp). nih.gov While specific data on the cellular permeability and transport mechanisms of trans-hydroxy glimepiride are not detailed in the provided search results, the structural similarity to the parent compound suggests it would also be readily permeable.

The transport of drugs across cell membranes can be an active process involving various transporters. For example, some drugs are substrates for uptake transporters like organic anion transporting polypeptides (OATPs) and efflux transporters. nih.govnih.gov The functional alteration of such hepatobiliary transport systems is a major mechanism of drug-induced cholestasis. nih.gov Some drugs can inhibit these transporters or alter their genetic expression. nih.gov For instance, glimepiride has been noted to potentially alter the genetic expression of transporters. nih.gov

Stereochemical Aspects in the Research and Synthesis of Trans Hydroxy Glimepiride

Elucidation of Absolute and Relative Stereochemistry of trans-Hydroxy Glimepiridecaymanchem.com

The determination of the precise three-dimensional arrangement of atoms, known as absolute and relative stereochemistry, is fundamental to understanding the structure-activity relationship of chiral drug molecules. For trans-Hydroxy Glimepiride (B1671586), an active metabolite of glimepiride, this elucidation is crucial for defining its interaction with biological targets. caymanchem.com

The terms cis and trans describe the relative stereochemistry of substituents on a ring structure. In the case of the hydroxylated cyclohexyl ring of Hydroxy Glimepiride, the trans configuration indicates that the hydroxymethyl group and the point of attachment to the rest of the molecule are on opposite sides of the ring. uou.ac.in This is in contrast to the cis isomer, where they would be on the same side. The absolute configuration, which describes the definitive spatial arrangement of each atom, is designated using the Cahn-Ingold-Prelog (R/S) nomenclature system. uou.ac.inlibretexts.org

Syntheses of both cis- and trans-Hydroxyglimepiride have been reported, allowing for their characterization and the confirmation of their respective stereochemistries. researchgate.net Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are instrumental in determining the relative configuration of these isomers. researchgate.net The absolute configuration can be established through methods like X-ray crystallography or by using chiral starting materials of known configuration during synthesis. austinpublishinggroup.comresearchgate.net

Table 1: Stereochemical Descriptors

| Term | Definition | Relevance to Hydroxy Glimepiride |

|---|---|---|

| Relative Stereochemistry | The spatial relationship between two or more stereocenters within a molecule. libretexts.org | Describes the cis/trans relationship of the substituents on the cyclohexyl ring. |

| Absolute Stereochemistry | The precise three-dimensional arrangement of atoms in a chiral molecule. libretexts.org | Defines the specific R/S configuration at the chiral centers of the molecule. |

| cis Isomer | Substituents are on the same side of the ring. uou.ac.in | The inactive or less active stereoisomer of Hydroxy Glimepiride. nih.gov |

| trans Isomer | Substituents are on opposite sides of the ring. uou.ac.in | The biologically active form of Hydroxy Glimepiride. nih.govpreprints.org |

Stereoselective Formation of trans-Hydroxy Glimepiride in Biotransformation Processesresearchgate.net

The metabolism of glimepiride in the human body is a stereoselective process, primarily favoring the formation of the trans-hydroxy metabolite. This biotransformation is mainly carried out by the cytochrome P450 enzyme CYP2C9 in the liver. caymanchem.com The enzyme's active site preferentially accommodates the trans isomer of glimepiride, leading to the selective hydroxylation of the cyclohexyl ring to form trans-Hydroxy Glimepiride. preprints.orgcaymanchem.com

This stereoselectivity in metabolism is a common phenomenon for drugs with alicyclic rings, where the trans isomer is often favored due to its greater thermodynamic stability compared to the cis isomer. preprints.org The formation of trans-Hydroxy Glimepiride is a critical step in the drug's metabolic pathway, as this metabolite retains partial pharmacological activity. nih.govpreprints.org Further oxidation of the hydroxymethyl group leads to the formation of a carboxyl metabolite, which is inactive. nih.govpreprints.orggoogle.com

Studies using recombinant microorganisms, such as Bacillus megaterium expressing cytochrome P450 enzymes, have been employed to investigate and even produce specific hydroxylated metabolites of drugs like glimepiride. researchgate.net These biocatalytic systems can offer high regio- and stereoselectivity, providing a valuable tool for studying drug metabolism and for the synthesis of specific metabolites. researchgate.netresearchgate.net

Development of Chiral Separation Techniques for Isomeric Purity Determination in Research Samples

Ensuring the isomeric purity of pharmaceutical compounds is critical, as different stereoisomers can have varied pharmacological and toxicological profiles. wvu.edu For research involving trans-Hydroxy Glimepiride, it is essential to have analytical methods capable of separating it from its cis isomer and the parent drug, glimepiride.

High-performance liquid chromatography (HPLC) is a widely used and powerful technique for the separation of chiral compounds. nih.govmdpi.com The use of a chiral stationary phase (CSP) within the HPLC column allows for the differential interaction of enantiomers and diastereomers, leading to their separation. wvu.edunih.gov For the analysis of glimepiride and its metabolites, a Chirex 3005 column has been successfully used to directly separate the trans and cis isomers. researchgate.net

Other chromatographic and electrophoretic techniques are also employed for chiral separations, including:

Gas Chromatography (GC): Another common method for separating volatile chiral compounds. wvu.edu

Supercritical Fluid Chromatography (SFC): A technique that uses a supercritical fluid as the mobile phase and is often complementary to HPLC for chiral separations.

Capillary Electrophoresis (CE): A high-efficiency separation technique that is particularly useful for small sample volumes and offers rapid analysis times. nih.govmdpi.com

The development and validation of these methods are crucial for quality control and for accurately assessing the stereochemical composition of research samples.

Table 2: Chiral Separation Techniques

| Technique | Principle | Application in Isomeric Purity Determination |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. Chiral stationary phases enable separation of stereoisomers. nih.govmdpi.com | Widely used for the separation and quantification of cis and trans-Hydroxy Glimepiride. researchgate.net |

| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. wvu.edu | Applicable for the analysis of volatile derivatives of the isomers. |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase, offering advantages in speed and efficiency for some separations. | A complementary technique to HPLC for chiral separations. |

| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. Chiral selectors can be added to the background electrolyte to resolve enantiomers. mdpi.com | Offers high separation efficiency and is suitable for analyzing small sample volumes. |

Differential Biological Activities of Stereoisomers (trans vs. cis) in Mechanistic In Vitro Studiescaymanchem.comresearchgate.net

In vitro studies are essential for elucidating the mechanisms of action of drugs and their metabolites at a molecular level. For Hydroxy Glimepiride, these studies have revealed significant differences in the biological activities of the trans and cis stereoisomers.

The trans isomer of glimepiride is the active antidiabetic form, and its primary metabolite, trans-Hydroxy Glimepiride, also exhibits pharmacological activity, although to a lesser extent than the parent compound. nih.govpreprints.orgcaymanchem.com In animal models, the hydroxymethyl metabolite has been shown to have about one-third of the activity of glimepiride. google.com In contrast, the cis isomer of glimepiride and its corresponding hydroxylated metabolite are considered to have little to no hypoglycemic effect. nih.gov

Mechanistic studies have explored the effects of these isomers on various cellular processes. For instance, glimepiride has been shown to influence lipid metabolism by inhibiting lipolysis in vitro. scielo.org Furthermore, it can induce the activity of PI3K and Akt, key components of the insulin (B600854) signaling pathway. scielo.org It is the trans configuration that is responsible for these effects. The differential activity of the stereoisomers highlights the importance of the specific three-dimensional structure for binding to and modulating the activity of biological targets, such as the sulfonylurea receptor (SUR) on pancreatic β-cells and potentially other cellular proteins. scielo.orgnih.gov

Synthetic Methodologies for the Preparation of Trans Hydroxy Glimepiride and Its Derivatives for Research Purposes

Total Synthesis Strategies for Obtaining Analytical Reference Standards and Research Probes

The total synthesis of trans-hydroxy glimepiride (B1671586) is a key process for generating the pure compound necessary for its use as an analytical reference standard. researchgate.net These standards are essential for the accurate quantification of the metabolite in biological samples and for ensuring the quality and purity of pharmaceutical formulations.

A reported total synthesis of trans-hydroxy glimepiride (2b) and its cis-stereoisomer (2a) provides a foundational methodology for obtaining these compounds. researchgate.net The synthesis starts from readily available precursors and involves a multi-step sequence to construct the complex molecule. While the specific details of the synthetic route are proprietary to the researchers, the successful synthesis allows for the production of both isomers for comparative studies. researchgate.netthieme-connect.com

The availability of pure trans-hydroxy glimepiride through total synthesis enables its use in various research applications, including:

Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the metabolite.

Pharmacodynamic studies: To investigate the biological effects and mechanism of action of the metabolite.

In vitro and in vivo assays: To assess its activity and potency in various biological systems.

Table 1: Key Information on trans-Hydroxy Glimepiride

| Property | Value | Reference |

| Chemical Formula | C₂₄H₃₄N₄O₆S | caymanchem.com |

| Molecular Weight | 506.6 g/mol | caymanchem.com |

| CAS Number | 600177-94-4 | caymanchem.com |

| Purity | ≥95% | caymanchem.com |

| Form | Solid | caymanchem.com |

| Storage Temperature | -20°C | caymanchem.com |

| Biological Activity | Active metabolite of glimepiride | caymanchem.com |

Regioselective and Stereoselective Synthetic Approaches

The synthesis of trans-hydroxy glimepiride necessitates precise control over both regioselectivity and stereoselectivity to obtain the desired isomer. The "trans" configuration refers to the relative orientation of the hydroxymethyl group and the sulfonylurea moiety on the cyclohexane (B81311) ring.

Achieving this stereochemical outcome requires the use of stereocontrolled synthetic methods. While specific reaction details for trans-hydroxy glimepiride are not extensively published in the public domain, general principles of stereoselective synthesis can be applied. These may include:

Chiral pool synthesis: Starting from a chiral precursor that already contains the desired stereochemistry.

Asymmetric synthesis: Employing chiral catalysts or auxiliaries to induce the formation of one stereoisomer over the other.

Diastereoselective reactions: Utilizing the existing stereocenter in a substrate to influence the stereochemical outcome of a new stereocenter being formed.

Regioselectivity is also critical in ensuring that the hydroxyl group is introduced at the correct position on the cyclohexane ring. This can be achieved through the use of directing groups or by carefully selecting reagents and reaction conditions that favor functionalization at a specific site. The development of highly regioselective and stereoselective synthetic routes is a key focus of organic synthesis research. beilstein-journals.orgacs.orgnih.gov

Preparation of Deuterium-Labeled Analogs for Quantitative Research and Metabolomic Studies

Deuterium-labeled analogs of trans-hydroxy glimepiride are invaluable tools for quantitative research and metabolomic studies. chemscene.comresearchgate.netrepec.org The substitution of hydrogen atoms with deuterium (B1214612) (a stable isotope of hydrogen) results in a compound with a higher molecular weight, which can be easily distinguished from its non-labeled counterpart by mass spectrometry.

The synthesis of deuterium-labeled trans-hydroxy glimepiride, such as trans-Hydroxy Glimepiride-d4 (B12297666), involves incorporating deuterium atoms at specific positions within the molecule. chemscene.com This is typically achieved by using deuterated starting materials or reagents during the synthesis. For example, a common strategy is to introduce deuterium in the ethyl group of the pyrrolidone ring or on the phenyl ring.

Table 2: Properties of trans-Hydroxy Glimepiride-d4

| Property | Value | Reference |

| CAS Number | 2749985-37-1 | chemscene.com |

| Molecular Formula | C₂₄H₃₀D₄N₄O₆S | chemscene.com |

| Molecular Weight | 510.64 | chemscene.com |

| Purity | 98% | chemscene.com |

These labeled compounds serve as ideal internal standards in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). repec.org By adding a known amount of the deuterated standard to a biological sample, the concentration of the unlabeled analyte (trans-hydroxy glimepiride) can be determined with high accuracy and precision. This is crucial for pharmacokinetic studies that track the metabolic fate of glimepiride. portico.org

Design and Synthesis of Mechanistic Probes Based on trans-Hydroxy Glimepiride Structure

To further elucidate the biological mechanisms of action of trans-hydroxy glimepiride, researchers design and synthesize mechanistic probes. These are modified versions of the parent molecule that incorporate specific functionalities to study its interactions with biological targets.

Examples of such probes could include:

Fluorescently labeled analogs: Attaching a fluorescent tag to the molecule allows for its visualization within cells and tissues, providing insights into its subcellular localization and trafficking.

Photoaffinity labels: These probes contain a photoreactive group that, upon exposure to light, forms a covalent bond with the target protein. This enables the identification and characterization of the binding partners of the metabolite.

Biotinylated analogs: The incorporation of a biotin (B1667282) tag facilitates the purification and isolation of the metabolite-protein complex using affinity chromatography.

The design of these probes requires a thorough understanding of the structure-activity relationships of trans-hydroxy glimepiride to ensure that the introduced modification does not significantly alter its biological activity. mdpi.commaynoothuniversity.ie The synthesis of these specialized molecules often involves complex, multi-step procedures and is a testament to the power of synthetic organic chemistry in biological research. researchgate.net

Comparative Metabolic Research Involving Trans Hydroxy Glimepiride

Interspecies Differences in Glimepiride (B1671586) Metabolism Leading to trans-Hydroxy Glimepiride in Preclinical Models

The metabolic fate of glimepiride, particularly its conversion to the active metabolite trans-Hydroxy Glimepiride (also known as the cyclohexyl hydroxy methyl derivative or M1), is a critical aspect of preclinical evaluation. Glimepiride undergoes extensive oxidative biotransformation. fda.gov In various animal models, glimepiride has been shown to produce a more rapid and pronounced blood glucose-lowering effect than other sulfonylureas like glibenclamide. nih.gov This activity is partially attributed to the M1 metabolite, which possesses approximately one-third of the pharmacological activity of the parent compound in animal models. fda.govhres.ca

While specific quantitative data on the percentage of glimepiride converted to trans-Hydroxy Glimepiride in different preclinical species is not extensively detailed in the available literature, the consistent observation of its pharmacological effects in models such as rats and dogs confirms its formation. nih.gov These interspecies studies are crucial for extrapolating pharmacokinetic and pharmacodynamic data to humans.

Investigation of Drug-Drug Interactions Affecting trans-Hydroxy Glimepiride Formation (Mechanistic In Vitro Studies)

The formation of trans-Hydroxy Glimepiride is catalyzed almost exclusively by the hepatic enzyme CYP2C9. fda.govnih.gov This makes the metabolic step a focal point for potential drug-drug interactions (DDIs). Mechanistic in vitro studies, often utilizing human liver microsomes, are essential for identifying substances that may inhibit or induce this specific metabolic pathway.

A notable in vitro study investigated the interaction of glimepiride with the statins atorvastatin (B1662188) and rosuvastatin (B1679574) using human pooled liver microsomes. nih.govresearchgate.net The results demonstrated a clear impact on glimepiride metabolism. When incubated alone, 9.06% of the glimepiride was metabolized. nih.gov In the presence of atorvastatin, glimepiride metabolism was significantly reduced to 2.05%. nih.gov Rosuvastatin also inhibited the metabolism, but to a lesser extent, with 6.03% of glimepiride being metabolized in its presence. nih.gov These findings indicate that atorvastatin is a more potent inhibitor of the formation of trans-Hydroxy Glimepiride than rosuvastatin under these in vitro conditions. nih.govresearchgate.net

This evidence highlights a competitive inhibition mechanism at the level of the CYP2C9 enzyme. Rosuvastatin is known to have some interaction with CYP2C9, whereas atorvastatin is primarily metabolized by a different enzyme, CYP3A4. nih.gov The observed interaction suggests a direct effect of these statins on the enzyme responsible for producing the trans-hydroxy metabolite of glimepiride. nih.govresearchgate.net The potential for DDIs is also noted with other drugs that are known inhibitors (e.g., fluconazole) or inducers (e.g., rifampicin) of CYP2C9. fda.gov

Table 1: In Vitro Metabolism of Glimepiride in the Presence of Statins

This table summarizes the findings from an in vitro drug interaction study using human pooled liver microsomes.

| Incubation Condition | Percentage of Glimepiride Metabolized |

| Glimepiride Alone | 9.06% |

| Glimepiride + Atorvastatin | 2.05% |

| Glimepiride + Rosuvastatin | 6.03% |

Data sourced from an in vivo and in vitro drug interaction study of glimepiride with atorvastatin and rosuvastatin. nih.gov

Influence of Disease States (e.g., Hepatic Impairment) on trans-Hydroxy Glimepiride Formation in Isolated Organ Systems or Animal Models

The liver is the primary site of glimepiride metabolism. nih.gov Consequently, any significant hepatic dysfunction would be expected to alter the biotransformation of glimepiride into its metabolites, including trans-Hydroxy Glimepiride. The conversion to the M1 metabolite is dependent on the function of the CYP2C9 enzyme, which is located in the liver. fda.gov

Logically, a compromised liver function would lead to reduced CYP2C9 activity, resulting in decreased formation of trans-Hydroxy Glimepiride and its subsequent metabolite, M2. This would likely cause a reduction in the clearance of the parent drug, glimepiride. While this hypothesis is pharmacokinetically sound, dedicated research using animal models of hepatic disease or isolated perfused liver systems is needed to quantify these effects and confirm the downstream impact on metabolite concentrations.

Emerging Research Avenues and Future Directions for Trans Hydroxy Glimepiride Studies

Application of High-Throughput Screening for Novel Modulators of its Formation

High-Throughput Screening (HTS) offers a powerful platform for rapidly assessing large chemical libraries to identify compounds that can modulate the formation of trans-Hydroxy Glimepiride (B1671586). The formation of this metabolite is primarily mediated by the cytochrome P450 enzyme CYP2C9. wikipedia.orgnih.gov Therefore, HTS assays are being developed to find novel inhibitors or inducers of this specific metabolic pathway.

Modern HTS methods utilize automated robotic systems to enable rapid turnaround times for metabolic stability assays. nuvisan.com These platforms can screen thousands of compounds for their potential to alter the metabolic conversion of Glimepiride. umich.edu The primary readouts in such screens often involve measuring the disappearance of the parent drug or the appearance of the trans-Hydroxy Glimepiride metabolite, typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com

Future HTS campaigns could focus on several key areas:

Identifying Potential Drug-Drug Interactions: Screening libraries of approved drugs and common herbal supplements can proactively identify compounds that may inhibit or induce CYP2C9, thereby altering Glimepiride's metabolism and potentially impacting its efficacy and safety. samipubco.comsamipubco.comnih.gov

Discovering Novel Therapeutic Agents: HTS can be used in phenotypic screens to identify molecules that protect pancreatic beta-cells from glucotoxicity, a key factor in the progression of type 2 diabetes. umich.edu Modulators of Glimepiride metabolism could be investigated for their ability to optimize the therapeutic window of the drug.

Elucidating Off-Target Effects: Screening for interactions with other metabolic enzymes or transporters can provide a broader understanding of the disposition of Glimepiride and its metabolite. nih.gov

Table 1: High-Throughput Screening Technologies for Studying Metabolite Formation

| HTS Technology | Application for trans-Hydroxy Glimepiride | Potential Readouts | Reference |

|---|---|---|---|

| Automated Metabolic Stability Assays | Screening compound libraries for inhibitors or inducers of CYP2C9-mediated Glimepiride metabolism. | LC-MS/MS quantification of Glimepiride and trans-Hydroxy Glimepiride. | nuvisan.com |

| Reporter Gene Assays | Identifying compounds that modulate the expression of the CYP2C9 gene. | Luciferase or fluorescent protein activity. | umich.edu |

| High-Content Screening (HCS) | Imaging-based assays to assess the impact of modulators on cellular health (e.g., hepatocyte toxicity) while measuring metabolite formation. | Cell viability, apoptosis markers, organelle health, and metabolite levels. | umich.edunih.gov |

| Phenotypic Screens | Identifying compounds that alter the physiological response to Glimepiride by modulating its metabolism. | Glucose uptake, insulin (B600854) secretion from pancreatic beta-cells. | umich.edu |

Advanced Computational Chemistry and Molecular Modeling for Enzyme-Substrate Interactions

Computational chemistry and molecular modeling have become indispensable tools for investigating the interaction between Glimepiride and the CYP2C9 enzyme at an atomic level. These in silico methods provide insights that are often difficult to obtain through experimental approaches alone.

One of the most powerful tools is the physiologically based pharmacokinetic (PBPK) model. livermetabolism.com Recently, a "digital twin" of Glimepiride was developed using a whole-body PBPK model that mechanistically simulates its absorption, distribution, metabolism, and excretion (ADME). livermetabolism.com This model specifically incorporates the CYP2C9-mediated conversion of Glimepiride to its hydroxylated metabolite (trans-Hydroxy Glimepiride) and can predict how factors like genetic variations in CYP2C9 (CYP2C93, CYP2C913, CYP2C9*16), liver impairment, and co-administered drugs impact this process. livermetabolism.comresearchgate.net For instance, simulations have accurately captured a significant increase in Glimepiride exposure in individuals with reduced-function CYP2C9 alleles. livermetabolism.com

Molecular docking studies are also being used to visualize and analyze the binding of Glimepiride to the active site of CYP2C9. samipubco.comsamipubco.com These models help researchers understand the specific amino acid residues involved in the interaction and predict how other compounds might compete for binding, potentially inhibiting the formation of trans-Hydroxy Glimepiride. samipubco.comresearchgate.net Such computational approaches have been used to explore the drug-drug interaction potential between Glimepiride and other drugs like losartan, as well as various phytochemicals. samipubco.comresearchgate.net

Table 2: Computational and Molecular Modeling Approaches in Glimepiride Research

| Modeling Approach | Key Application | Findings and Insights | References |

|---|---|---|---|

| Physiologically Based Pharmacokinetic (PBPK) Modeling | Creating a "digital twin" to simulate Glimepiride's ADME processes and predict pharmacokinetic variability. | Quantified the impact of CYP2C9 genotype, hepatic function, and body weight on Glimepiride and metabolite exposure. | livermetabolism.com |

| Molecular Docking | Investigating the binding of Glimepiride and potential inhibitors to the active site of the CYP2C9 enzyme. | Identified key amino acid interactions and predicted the inhibitory effects of co-administered phytochemicals and drugs. | samipubco.comsamipubco.comnih.gov |

| Network Pharmacology | Analyzing the complex interactions between drugs, protein targets, and biological networks. | Revealed common hub genes and pathways implicated in drug-drug interactions involving Glimepiride and CYP2C9. | samipubco.comsamipubco.com |

| Structural Optimization and Characterization | Determining the stable, low-energy conformational structure of the Glimepiride molecule. | Provided foundational data for molecular docking and semi-empirical modeling studies. | researchgate.net |

| Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling | Quantitatively linking plasma concentrations of Glimepiride to its physiological effects (e.g., glucose lowering). | Used to simulate and predict the outcomes of co-administration with other drugs like bezafibrate. | nii.ac.jp |

Integration with Systems Biology Approaches for Comprehensive Metabolic Pathway Mapping

To fully understand the impact of trans-Hydroxy Glimepiride, it is essential to look beyond its direct formation and consider its role within the broader metabolic network. Systems biology, particularly through the application of metabolomics, provides a holistic view of the metabolic changes induced by Glimepiride treatment. mdpi.com

Metabolomics studies, which analyze the global profile of small-molecule metabolites in biological samples, have revealed that Glimepiride administration leads to significant and distinct metabolic shifts. nih.govnih.gov By comparing the metabolome before and after treatment, researchers can map the downstream consequences of Glimepiride and its metabolite. For example, untargeted metabolomic analysis of urine from healthy volunteers given Glimepiride identified significant alterations in various endogenous metabolites. nih.gov

Pathway analysis of metabolomics data has shown that Glimepiride treatment is associated with changes in several key metabolic pathways, including tryptophan metabolism, carbohydrate metabolism, and glycerophospholipid metabolism. nih.gov In animal models, systemic views of metabolic pathways have been constructed using databases like KEGG and HMDB, illustrating how Glimepiride and its metabolites influence networks beyond immediate glucose control. mdpi.comresearchgate.net These systems-level insights are crucial for understanding the full spectrum of the drug's action, including its extra-pancreatic effects on lipid and glycogen (B147801) metabolism. scielo.org

Table 3: Metabolic Pathways Influenced by Glimepiride as Identified by Systems Biology

| Affected Metabolic Pathway | Study Context | Key Findings | References |

|---|---|---|---|

| Tryptophan Metabolism | Pharmacometabolomic profiling in type 2 diabetic subjects. | Identified as a significantly altered pathway following Glimepiride treatment. | nih.govnih.gov |

| Glycerophospholipid Metabolism | Metabolomics analysis in diabetic rats and humans. | Found to be a key pathway impacted by Glimepiride. | nih.govresearchgate.net |

| Lipid and Bile Acid Metabolism | Comparison of Glimepiride and Liraglutide treatment. | Glimepiride treatment led to increased levels of multiple free fatty acids and bile acids. | nih.govnih.gov |

| Carbohydrate Metabolism | Pharmacometabolomic profiling in diabetic subjects. | Changes in carbohydrate metabolism pathways were observed, as expected from the drug's primary action. | nih.govnih.gov |

| Amino Acid Metabolism | Metabolomic profiling in diabetic subjects. | Alterations in various amino acid levels were noted post-treatment. | nih.gov |

Development of Innovative In Vitro Models for Studying Metabolite Fate and Activity

The limitations of traditional in vitro models and animal studies, which often fail to accurately predict human metabolism, have spurred the development of more sophisticated, human-relevant systems. nih.govmdpi.com These advanced models are critical for studying the formation, fate, and activity of trans-Hydroxy Glimepiride with greater accuracy.

Innovative in vitro models include:

3D Cell Cultures and Organoids: Three-dimensional models, such as spheroids and organoids derived from human liver or intestinal stem cells, offer a more physiologically relevant environment than traditional 2D monolayer cultures. diva-portal.org These models exhibit higher levels of cellular differentiation and more accurately express key drug-metabolizing enzymes like CYP3A4 and transporters, making them well-suited for studying the metabolism of drugs like Glimepiride. diva-portal.org

Organs-on-a-Chip (OOC): OOC, or microphysiological systems (MPS), are microfluidic devices that contain living human cells in a 3D arrangement that mimics the structure and function of human organs. nih.govmdpi.com A "gut-liver-on-a-chip" model, for example, can simulate the journey of an orally administered drug, including its absorption in the intestine and subsequent metabolism in the liver, providing a dynamic and integrated view of metabolite formation and disposition. mdpi.com

Advanced Hepatocyte Systems: The use of cryopreserved human hepatocytes in suspension remains a valuable tool, especially when integrated into automated, high-throughput platforms for determining metabolic stability and intrinsic clearance. nuvisan.com More advanced systems, such as hepatocyte relay methods and co-cultures, allow for longer incubation times, which is particularly useful for studying compounds that are metabolized slowly. nih.gov

These advanced models provide powerful platforms to investigate how trans-Hydroxy Glimepiride is formed, whether it undergoes further metabolism, and how it interacts with target and off-target cells, ultimately leading to better predictions of its behavior in humans. mdpi.comdiva-portal.org

Table 4: Comparison of In Vitro Models for Drug Metabolite Studies

| In Vitro Model | Description | Advantages for Studying trans-Hydroxy Glimepiride | Limitations | References |

|---|---|---|---|---|

| Liver Microsomes | Subcellular fractions containing CYP enzymes. | Simple, cost-effective for studying CYP2C9 kinetics and inhibition. | Lacks cellular context, transporters, and phase II enzymes. | nih.govresearchgate.net |

| Hepatocyte Suspensions | Fresh or cryopreserved primary liver cells. | Contains a full complement of metabolic enzymes and transporters; allows for clearance prediction. | Limited viability and culture time. | nuvisan.comnih.gov |

| 3D Organoids/Spheroids | Self-assembled 3D cultures of primary cells or stem cells. | More physiologically relevant; longer culture times; improved cell-cell interactions and metabolic function. | Can be complex to generate; potential for variability. | mdpi.comdiva-portal.org |

| Organs-on-a-Chip (OOC) | Microfluidic devices mimicking organ function. | Allows for dynamic studies of multi-organ interactions (e.g., gut-liver); provides physiological flow. | Technically complex; lower throughput compared to simpler models. | nih.govmdpi.com |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting trans-Hydroxy Glimepiride in biological matrices?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) with derivatization using agents like N-methyl-N-(trimethylsilyl) trifluoroacetamide (MSTFA) is widely validated for detection in viscera and pharmaceutical samples. Derivatization ensures thermal stability and volatility for GC-MS analysis. Robustness testing via Plackett-Burman experimental design (8-run, 4 variables) confirms method reliability under variable conditions (e.g., pH, temperature). Validation parameters include linearity, precision, and recovery rates .

Q. How can researchers optimize dissolution rates of trans-Hydroxy Glimepiride in hydrophobic formulations?

- Methodology : Use the slurry method to enhance dissolution by modifying particle size and crystallinity. Characterize formulations via X-ray diffraction (XRD) (2θ range: 2°–40°, step width 2°/min) to confirm amorphous/crystalline states. Validate dissolution profiles using USP-recommended HPLC methods (ICH guidelines), with calibration curves at λmax 227 nm in pH 6.8 buffer .

Q. What experimental designs are suitable for validating analytical methods for trans-Hydroxy Glimepiride?

- Methodology : Employ factorial designs like Plackett-Burman (8 runs, 4 variables) to assess robustness. Variables include derivatization time, column temperature, and mobile phase composition. Use peak area as the response variable and validate via one-tailed t-tests (p > 0.05 for non-significance). Statistical tools like MS Excel or specialized software (e.g., inStat) ensure reproducibility .

Advanced Research Questions

Q. How can multi-site drug-protein interactions of trans-Hydroxy Glimepiride be quantified?

- Methodology : High-performance affinity chromatography (HPAC) with frontal analysis (0.5–50 μM drug concentrations) on human serum albumin (HSA) columns. Analyze binding isotherms using two-site models (e.g., Eq. 2) to resolve high-/low-affinity sites. Residual plots and standard deviations (±0.04–3.2%) validate model accuracy. Compare with one-site models to assess fit deviations .

Q. What mechanistic insights link trans-Hydroxy Glimepiride to neurodegenerative disease models?

- Methodology : In prion-infected neuronal cells, measure PrPSc reduction via GPI-phospholipase C (GPI-PLC) activation. Quantify PrPC shedding using immunoassays and cPLA2 inhibition via Western blot. Survival assays (e.g., PrP82–146 exposure) with glimepiride-treated cells (dose-response curves) validate neuroprotective effects .

Q. How do polymorphic forms of trans-Hydroxy Glimepiride influence thermodynamic solubility?

- Methodology : Characterize polymorphs (e.g., Form III vs. I) via XRD and microscopy (rod-shaped particles at 100X magnification). Measure solubility via ultra-performance liquid chromatography (UPLC) in saturated solutions. Compare chromatograms against standard polymorphs (e.g., λmax 227 nm) under controlled pH and temperature .

Q. What pharmacokinetic considerations arise when studying trans-Hydroxy Glimepiride in renal impairment models?

- Methodology : In chronic kidney disease (CKD) models, monitor metabolite accumulation (e.g., hydroxylated derivatives) via LC-MS/MS. Design studies with active comparators (e.g., linagliptin in CAROLINA trial) and adjust for hypoglycemia risk (77% relative increase). Use Markov models for long-term cost-effectiveness analysis in simulated cohorts .

Data Contradictions and Resolution

Q. How can conflicting results on trans-Hydroxy Glimepiride’s hypoglycemic risk in renal disease be resolved?

- Analysis : Contradictions arise from underrepresentation of CKD patients in clinical trials (e.g., CAROLINA). Address this by stratifying pharmacokinetic studies by CKD stage (e.g., GFR thresholds) and incorporating metabolite half-life adjustments. Use Bayesian statistical models to extrapolate data from healthy cohorts to CKD populations .

Q. Why do dissolution profiles vary across trans-Hydroxy Glimepiride formulations despite similar XRD patterns?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.